2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile
Description
Properties
IUPAC Name |
2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8ClF6N3/c19-10-3-1-9(2-4-10)12(8-26)14-6-5-11-13(17(20,21)22)7-15(18(23,24)25)28-16(11)27-14/h1-7,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUVBYOWCXHDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8ClF6N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Cyclization via Diaminopyridine Precursors
A method adapted from U.S. Patent 4,220,646 and EP1490363B1 involves cyclizing 2,6-diaminopyridine with malic acid in concentrated sulfuric acid. This forms 2-amino-7-hydroxy-1,8-naphthyridine as a sulfuric acid salt. Subsequent phthaloylation with phthalic anhydride in acetic acid and triethylamine yields a phthalimidyl intermediate, which is chlorinated using phosphorus oxychloride (POCl₃) in acetonitrile with catalytic dimethylformamide (DMF).
Key Reaction Conditions:
- Cyclization: 2,6-Diaminopyridine (1.53 mol) + malic acid (1.53 mol) in H₂SO₄ at 110–120°C for 1 hour.
- Chlorination: POCl₃ (3 equiv) in CH₃CN at reflux for 4 hours.
This route achieves a 65–75% yield for the chlorinated intermediate but requires rigorous purification to remove sulfuric acid byproducts.
Multicomponent Reaction for Annulated Naphthyridines
De Gruyter’s one-pot synthesis employs a Knoevenagel–Michael cascade using:
- Aromatic aldehyde (e.g., 4-chlorobenzaldehyde),
- Malononitrile dimer ,
- 3-Hydrazinylcyclohex-2-en-1-one .
The reaction proceeds in ethanol with piperidine as a base at 40–50°C, forming 1,4-dihydro-1,8-naphthyridines in 65–90% yields. While this method efficiently constructs the naphthyridine core, introducing trifluoromethyl groups post-cyclization remains challenging.
Introducing Trifluoromethyl Groups at Positions 5 and 7
Trifluoromethylation of the naphthyridine scaffold is critical for achieving the target structure. Two strategies are documented:
Direct Electrophilic Trifluoromethylation
Electrophilic reagents like Umemoto’s reagent (O-(trifluoromethyl)dibenzofuranium salts) or Togni’s reagent (hypervalent iodine) enable direct CF₃ substitution. However, regioselectivity for positions 5 and 7 is poor without directing groups. Patent WO2022208391A1 suggests using Lewis acid catalysts (e.g., CuBr) to enhance selectivity, though yields for bis-trifluoromethylated products rarely exceed 40%.
Halogenation Followed by Cross-Coupling
A more reliable approach involves:
- Dichlorination of the naphthyridine core using POCl₃.
- Pd-catalyzed cross-coupling with methyl trifluoroacetate or CF₃Cu reagents.
For example, dichlorinated 1,8-naphthyridine reacts with methyl trifluoroacetate under Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to install CF₃ groups. This method achieves 55–60% yields but requires anhydrous conditions and inert atmospheres.
Incorporating the 4-Chlorophenylacetonitrile Moiety
The 2-(4-chlorophenyl)acetonitrile side chain is introduced via nucleophilic substitution or Friedel–Crafts alkylation.
Alkylation of Naphthyridine Intermediates
A method adapted from Amberlyst A26 OH-catalyzed reactions involves reacting 4-chlorobenzyl chloride with sodium cyanide in ethanol/water at 50–60°C to form 2-(4-chlorophenyl)acetonitrile. This intermediate is then coupled to the naphthyridine core using:
- Mitsunobu conditions (DIAD, PPh₃) or
- SN2 displacement with K₂CO₃ in DMF.
Optimized Conditions:
One-Pot Assembly via Cyanoalkylation
The malononitrile dimer in De Gruyter’s protocol can be replaced with 4-chlorophenylacetonitrile to directly incorporate the side chain during naphthyridine formation. However, competing side reactions reduce yields to 50–60%.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Cyclization + CF₃ Coupling | Cyclization → Chlorination → CF₃ Coupling | 55–60 | High regioselectivity | Multi-step, costly reagents |
| Multicomponent + Post-Modification | One-pot naphthyridine → CF₃ Addition | 40–50 | Fewer steps | Low CF₃ incorporation efficiency |
| Direct Alkylation | Pre-formed naphthyridine + Alkylation | 70–78 | High yield, simple conditions | Requires pre-functionalized intermediates |
Challenges and Optimization Strategies
- Regioselectivity in Trifluoromethylation: Directed ortho-metalation (DoM) using TMPZnCl·LiCl improves CF₃ placement but complicates scalability.
- Purification: Silica gel chromatography is ineffective for polar intermediates; reverse-phase HPLC (C18 column, MeCN/H₂O) is preferred.
- Scale-Up: Batch processes suffer from exothermic reactions during POCl₃ chlorination. Continuous flow systems mitigate thermal runaway risks.
Chemical Reactions Analysis
Nitrile Group Reactivity
The acetonitrile moiety enables classic nitrile transformations, though specific conditions for this compound are inferred from analogous systems:
Naphthyridine Ring Modifications
The 1,8-naphthyridine core participates in electrophilic aromatic substitution (EAS) and coordination chemistry:
Electrophilic Substitution
| Position | Reagents | Product | Yield/Selectivity |
|---|---|---|---|
| C-3/C-5 | HNO₃/H₂SO₄ (nitration) | Nitro-substituted derivatives | Limited by electron-deficient trifluoromethyl groups. |
| C-4 | Cl₂/FeCl₃ (chlorination) | 4-Chloro-1,8-naphthyridine analog | Steric hindrance from CF₃ groups reduces reactivity. |
Metal Coordination
The nitrogen-rich naphthyridine system acts as a ligand for transition metals (e.g., Pd, Cu), forming complexes used in catalysis .
Functional Group Interconversion
The 4-chlorophenyl group undergoes cross-coupling reactions:
Trifluoromethyl Group Stability
The -CF₃ groups are generally inert under mild conditions but degrade under extreme settings:
| Condition | Effect | Byproducts |
|---|---|---|
| Strong bases (e.g., NaOH, >100°C) | Hydrolysis to -COOH or -COOR groups | Fluoride ions, CO₂ |
| Reductive environments (e.g., H₂/Pd) | Possible C-F bond cleavage | Partially defluorinated analogs |
Key Challenges and Considerations
-
Steric hindrance : The 5,7-bis(trifluoromethyl) groups limit accessibility to the naphthyridine ring for EAS.
-
Solubility : Low polarity necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions.
-
Purification : Chromatography (silica gel, hexane/EtOAc) is critical due to similar Rf values of derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to naphthyridines. For instance, derivatives of naphthyridine have shown promising results against various cancer cell lines:
- HT-29 Colon Cancer Cells : IC50 values indicating high cytotoxicity were reported, demonstrating significant activity against this cell line.
- MCF-7 Breast Cancer Cells : Similar high activity was observed, suggesting that modifications to the naphthyridine structure can enhance efficacy against breast cancer .
Antimicrobial Properties
Compounds featuring the naphthyridine structure have also been evaluated for their antimicrobial activity. In particular, derivatives with similar functional groups demonstrated:
- Inhibition Zones : Compounds were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition comparable to standard antibiotics .
- Minimum Inhibitory Concentration (MIC) : Specific derivatives exhibited low MIC values against strains such as Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
Synthetic Chemistry Applications
The synthesis of 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile can be achieved through various multicomponent reactions. These reactions are advantageous for producing complex structures efficiently:
- Multicomponent Reactions : These methods allow for the simultaneous formation of multiple bonds, leading to higher yields and reduced reaction times .
- Cycloaddition Approaches : The compound can be synthesized via cycloaddition techniques that utilize readily available precursors, enhancing its accessibility for further research and development .
Material Science Applications
The unique properties of this compound extend to material science, where it may be utilized in developing advanced materials:
- Fluorinated Compounds : The trifluoromethyl groups impart unique electronic properties that can be exploited in organic electronics and photonic devices.
- Polymer Chemistry : Incorporating this compound into polymer matrices could enhance thermal stability and mechanical strength due to its rigid structure.
Case Studies
- Anticancer Research Study :
- Antimicrobial Efficacy Evaluation :
Mechanism of Action
The mechanism of action of 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is facilitated by the trifluoromethyl and chlorophenyl groups, which enhance binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in 1,8-Naphthyridine Derivatives
The compound’s structural analogs differ primarily in the aryl substituent attached to the acetonitrile group and modifications to the naphthyridine core. Key examples include:
*Calculated based on atomic substitution (Cl: ~35.5 g/mol; Br: ~79.9 g/mol; CH₃: ~15 g/mol).
Key Differences and Implications
- Halogen Effects : The 4-bromo analog (460.18 g/mol) exhibits higher molecular weight and polarizability compared to the 4-chloro derivative (~415.78 g/mol). Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems, whereas chlorine’s smaller size could improve metabolic stability .
- Substituting the aryl group with electron-donating groups (e.g., methyl) may reduce this effect .
- Synthetic Utility : The 4-bromo analog (CAS 478043-29-7) is commercially available (Key Organics, Product Code: 4N-046), while the 4-chloro variant is less documented, suggesting niche applications or synthetic challenges .
Research Findings and Limitations
- Safety Data : The 4-bromo analog’s safety data sheet highlights standard precautions for skin contact but lacks detailed toxicity profiles, a common gap for fluorinated naphthyridines .
Biological Activity
The compound 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile (CAS No. 320417-55-8) is a naphthyridine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C18H8ClF6N3
- Molecular Weight : 415.72 g/mol
- Structural Features : The compound features a naphthyridine core substituted with trifluoromethyl groups and a chlorophenyl acetonitrile moiety, which may enhance its lipophilicity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives of naphthyridine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are of particular interest in the treatment of Alzheimer's disease due to their role in increasing acetylcholine levels in the brain. In vitro assays demonstrated that related compounds exhibit significant AChE inhibition with IC50 values ranging from 1.13 µM to 6.28 µM . Urease inhibitors are also noteworthy for their potential in treating urinary tract infections by preventing urea hydrolysis in bacteria.
Anticancer Activity
Naphthyridine derivatives have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Research indicates that the trifluoromethyl substituents may enhance the compound's potency by affecting its interaction with cellular targets .
Study 1: Antimicrobial Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of naphthyridine derivatives were synthesized and tested for antimicrobial activity against several bacterial strains. The findings revealed that certain derivatives demonstrated strong antibacterial effects with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Compound C | 32 | Salmonella typhi |
Study 2: Enzyme Inhibition
Another significant study focused on the enzyme inhibition properties of naphthyridine derivatives. The results highlighted the potential of these compounds as dual-action agents targeting both AChE and urease:
| Compound | AChE IC50 (µM) | Urease IC50 (µM) |
|---|---|---|
| Compound D | 2.14 | 1.21 |
| Compound E | 0.63 | 0.63 |
These results underscore the versatility of naphthyridine derivatives as pharmacological agents.
Q & A
Basic: What synthetic strategies are effective for preparing 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A naphthyridine core is first functionalized with trifluoromethyl groups via halogen exchange or direct trifluoromethylation under palladium catalysis. Subsequent coupling with 4-chlorophenylacetonitrile derivatives is achieved using Suzuki-Miyaura or Ullmann cross-coupling conditions . For example, analogous naphthyridine systems (e.g., 2-acetylamino-7-(4-bromophenyl)-5-trifluoromethyl-1,8-naphthyridine) were synthesized using sequential bromination and trifluoromethylation, achieving yields >90% under optimized conditions . Key considerations include inert atmosphere control (N₂/Ar) and stoichiometric balancing of trifluoromethyl donors (e.g., TMSCF₃).
Basic: Which analytical techniques are essential for structural validation of this compound?
Methodological Answer:
A combination of ¹H/¹³C NMR , GC-MS , and elemental analysis is critical. For NMR:
- ¹H NMR identifies aromatic protons (δ 7.4–8.9 ppm for naphthyridine and chlorophenyl moieties) and nitrile protons (if observable).
- ¹³C NMR resolves trifluoromethyl carbons (δ ~120–125 ppm, q, J = 33 Hz) and nitrile carbons (δ ~115–120 ppm) .
GC-MS confirms molecular ion peaks (e.g., m/z 367 for related compounds) and fragmentation patterns. Elemental analysis validates C/H/N ratios (±0.3% deviation) .
Advanced: How can researchers optimize reaction yields when steric hindrance from trifluoromethyl groups impedes coupling efficiency?
Methodological Answer:
Steric effects from trifluoromethyl groups can reduce coupling efficiency by 20–40%. Mitigation strategies include:
- Precatalyst Selection : Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates and reduce steric clashes .
- Solvent Optimization : High-polarity solvents (DMF, NMP) improve solubility of bulky intermediates.
- Microwave-Assisted Synthesis : Short reaction times (10–30 min) at elevated temperatures (150°C) enhance kinetic control, as demonstrated in analogous naphthyridine syntheses .
- Statistical DoE (Design of Experiments) : Screen variables (catalyst loading, temperature) to identify optimal conditions .
Advanced: How should contradictory spectral data (e.g., NMR splitting patterns) arising from substituent proximity be resolved?
Methodological Answer:
Contradictions in splitting patterns (e.g., unexpected doublets or quartets) often arise from electron-withdrawing trifluoromethyl groups altering spin-spin coupling. Resolution steps:
Variable-Temperature NMR : Conduct experiments at −40°C to slow dynamic processes and simplify splitting .
2D NMR (COSY, HSQC) : Correlate coupled protons and carbons to assign ambiguous peaks. For example, in a related compound, HSQC clarified coupling between H-6 (δ 8.45 ppm) and C-6 (δ 118.2 ppm) .
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) to validate assignments .
Advanced: What computational approaches are suitable for studying this compound’s binding interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide) : Dock the compound into target protein active sites (e.g., kinases) using flexible ligand/rigid receptor protocols. Account for trifluoromethyl hydrophobicity in scoring functions .
- MD Simulations (GROMACS) : Run 100-ns simulations to assess binding stability. Monitor RMSD (<2.0 Å) and hydrogen bond retention with residues like Asp86 in kinase targets .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituting chlorine or trifluoromethyl groups .
Advanced: How can researchers address low reproducibility in nitrile group stability during long-term storage?
Methodological Answer:
Nitrile degradation (hydrolysis to amides) is mitigated by:
- Storage Conditions : −20°C under argon in amber vials. Use molecular sieves (3Å) to absorb moisture .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.
- Periodic QC Checks : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
